molecular formula C28H43N3 B2747559 (1E)-1,3-bis(4-octylphenyl)triaz-1-ene CAS No. 166257-83-6

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene

Cat. No.: B2747559
CAS No.: 166257-83-6
M. Wt: 421.673
InChI Key: OTQIJIHOVBIPOQ-UHFFFAOYSA-N
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Description

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene is an organic compound belonging to the class of aniline and substituted anilines. It is characterized by the presence of an aminobenzene moiety and is known for its aromatic properties. The molecular formula of this compound is C28H43N3, and it has a molecular weight of 421.673 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-bis(4-octylphenyl)triaz-1-ene typically involves the diazotization of 4-octylaniline followed by coupling with 4-octylphenylamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium salt intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1,3-bis(4-octylphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-octyl-N-(4-octylphenyl)aniline
  • Bis(4-octylphenyl)amine
  • Diphenylamine, 4,4’-dioctyl-
  • 4,4’-Dioctyldiphenylamine

Uniqueness

(1E)-1,3-bis(4-octylphenyl)triaz-1-ene is unique due to its specific diazenyl functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-octyl-N-[(4-octylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N3/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-31-30-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQIJIHOVBIPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NN=NC2=CC=C(C=C2)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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